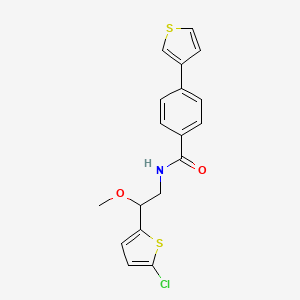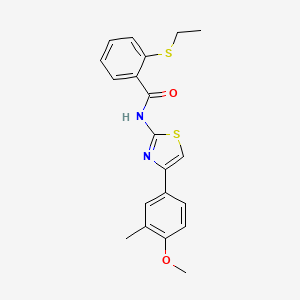![molecular formula C15H20N2O2S B2957387 N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide CAS No. 1036178-35-4](/img/structure/B2957387.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide, also known as DMPSA-CN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMPSA-CN is a member of the thioamide family of compounds and has been shown to possess unique biochemical and physiological effects.
Mechanism of Action
N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide exerts its therapeutic effects through the modulation of various biochemical pathways. It has been shown to activate the Nrf2-ARE signaling pathway, which plays a key role in cellular defense against oxidative stress. N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, through the suppression of NF-κB signaling.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance cellular antioxidant defenses. N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound, and its mechanism of action has been well-characterized. However, N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research involving N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has also been studied for its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, further studies are needed to elucidate the exact mechanisms underlying N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide's therapeutic effects and to optimize its pharmacological properties.
Synthesis Methods
N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide can be synthesized through a multi-step process involving the reaction of 4-methoxythiophenol with 2-bromoacetyl cyanide, followed by the reaction of the resulting intermediate with 1-cyano-1,2-dimethylpropylamine. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit tumor growth in vitro.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11(2)15(3,10-16)17-14(18)9-20-13-7-5-12(19-4)6-8-13/h5-8,11H,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUICCNSNXRNRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,4-dimethoxybenzamide](/img/structure/B2957304.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2957305.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;dihydrochloride](/img/structure/B2957307.png)
![[4-(4-chlorophenyl)-1-piperazinyl]-1H-indazol-3-ylMethanone](/img/structure/B2957310.png)


![5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2957313.png)
![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2957314.png)




![3-allyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2957323.png)
amine hydrobromide](/img/structure/B2957325.png)